3,4-Dichloro-5-fluorobenzoic acid CAS 1160574-72-0 properties
3,4-Dichloro-5-fluorobenzoic acid CAS 1160574-72-0 properties
CAS 1160574-72-0 | Molecular Formula: C₇H₃Cl₂FO₂
Executive Summary & Chemical Identity
3,4-Dichloro-5-fluorobenzoic acid is a specialized halogenated aromatic building block used primarily in the synthesis of high-value heterocyclic pharmaceuticals and advanced agrochemicals. Its unique substitution pattern—featuring two chlorine atoms and one fluorine atom on a benzoic acid scaffold—provides a distinct electronic and steric profile that is critical for modulating the metabolic stability and lipophilicity of bioactive molecules.
This guide details the physicochemical properties, validated synthetic pathways, and reaction logic required for the effective utilization of this compound in drug discovery and process chemistry.
Chemical Profile
| Property | Specification |
| CAS Number | 1160574-72-0 |
| IUPAC Name | 3,4-Dichloro-5-fluorobenzoic acid |
| Molecular Weight | 209.00 g/mol |
| Exact Mass | 207.95 Da |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |
| pKa (Calc.) | ~2.8 - 3.2 (Acidic due to electron-withdrawing halogens) |
| LogP (Calc.) | ~2.8 (Moderate Lipophilicity) |
Synthetic Architecture
The synthesis of 3,4-dichloro-5-fluorobenzoic acid is non-trivial due to the directing effects of the existing substituents. Direct fluorination of 3,4-dichlorobenzoic acid is generally non-selective. Therefore, the most robust industrial route relies on the Balz-Schiemann reaction sequence, utilizing the commercially available precursor 3,4-dichloro-5-nitrobenzoic acid (CAS 13300-63-5).
Validated Synthetic Workflow
The following protocol outlines the conversion of the nitro-precursor to the fluoro-target. This route is preferred for its regioselectivity and scalability.
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Reduction: Chemoselective reduction of the nitro group to an amine.
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Diazotization: Conversion of the amine to a diazonium salt.
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Fluorination: Thermal decomposition of the diazonium tetrafluoroborate salt (Balz-Schiemann).
Figure 1: Regioselective synthesis via the Balz-Schiemann pathway.
Critical Process Parameters (CPP)
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Reduction Step: Care must be taken to avoid hydrodechlorination (loss of Cl atoms). Use of Fe/HCl or SnCl₂ is often preferred over catalytic hydrogenation (H₂/Pd) to preserve the aryl chloride bonds.
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Diazotization: Temperature control (0–5°C) is critical to prevent premature decomposition of the diazonium salt, which can lead to phenol byproducts (hydrolysis).
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Fluorination: The thermal decomposition of the tetrafluoroborate salt should be conducted in a non-aqueous solvent (e.g., toluene or xylene) or neat to maximize yield and safety.
Reactivity & Derivatization Logic
As a tris-substituted benzoic acid, CAS 1160574-72-0 offers multiple handles for diversification. The carboxylic acid moiety is the primary vector for coupling, while the halogenated core dictates the electronic properties of the final molecule.
Carboxylic Acid Transformations
The acid group is typically converted to an acid chloride (using SOCl₂ or oxalyl chloride) or an activated ester (using HATU/EDC) for amide coupling. This is the standard entry point for incorporating this motif into kinase inhibitors or other heterocyclic drugs.
Nucleophilic Aromatic Substitution (SNAr) Potential
The electron-deficient nature of the ring (due to -COOH, -F, and -Cl) makes it susceptible to SNAr, particularly at the fluorine position if activated by strong nucleophiles, though the carboxylate anion (if unmasked) will deactivate the ring.
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Target: Fluorine at C5 is generally the most labile leaving group in SNAr reactions compared to Chlorine at C3/C4, especially if the acid is converted to an ester or amide (electron-withdrawing).
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Selectivity: Nucleophilic attack typically occurs at the position para or ortho to the most electron-withdrawing groups.
Figure 2: Divergent reactivity profile for medicinal chemistry applications.
Applications in Drug Discovery
This compound serves as a critical intermediate for heterocyclic pharmaceutical compounds , particularly in the development of kinase inhibitors where the "3,4-dichloro-5-fluoro" motif provides specific advantages:
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Metabolic Blocking: The halogens block metabolic "soft spots" on the phenyl ring, preventing rapid oxidation by CYP450 enzymes.
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Lipophilicity Tuning: The combination of Cl and F modulates the logP, enhancing membrane permeability without making the molecule excessively hydrophobic.
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Binding Affinity: The fluorine atom can act as a hydrogen bond acceptor or fill small hydrophobic pockets in the ATP-binding site of kinases.
Key Patent Reference: The utility of this specific intermediate is highlighted in patent literature such as US Patent 7,517,889 , which describes the synthesis of heterocyclic compounds (e.g., for oncology or inflammation indications) utilizing halogenated benzoic acid building blocks [1].
Safety & Handling Protocols
Signal Word: WARNING Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
| Hazard Class | Precautionary Measure |
| Skin Contact | Wear nitrile gloves. Wash immediately with soap and water upon contact.[2] |
| Inhalation | Handle in a fume hood to avoid dust inhalation. Use N95/P100 respirator if dust is generated. |
| Storage | Store in a cool, dry place. Keep container tightly closed. Incompatible with strong oxidizing agents and strong bases. |
References
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United States Patent and Trademark Office. Patent US 7,517,889 B2: Heterocyclic compounds and uses thereof.
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National Center for Biotechnology Information. PubChem Compound Summary for CAS 1160574-72-0.
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ChemicalBook. 3,4-Dichloro-5-fluorobenzoic acid MSDS and Properties.
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Organic Syntheses. General Procedure for Balz-Schiemann Reaction.
